5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione
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Overview
Description
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with the molecular formula C7H9BrN2O2 It is known for its unique structure, which includes a bromine atom and three methyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the bromination of 1,3,6-trimethyluracil. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound involves a continuous flow process. This method ensures consistent quality and yield. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with nucleic acid synthesis or protein function, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
1,3,6-trimethyluracil: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-bromo-uracil: Similar structure but without the additional methyl groups, leading to different chemical and biological properties.
5-bromo-1,3-dimethyluracil: Similar but with fewer methyl groups, affecting its reactivity and applications.
Uniqueness
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione is unique due to the presence of both the bromine atom and three methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10BrN2O2+ |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
5-bromo-1,3,6-trimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C7H10BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h5H,1-3H3/q+1 |
InChI Key |
KBHFBUZXYYAHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=O)N(C(=O)C1Br)C)C |
Origin of Product |
United States |
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